(E)-[2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylidene](methoxy)amine
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Overview
Description
(E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine is a complex organic compound characterized by the presence of chlorobenzene, sulfonyl, and methoxyamine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Sulfonyl Chloride: The initial step involves the reaction of 4-chlorobenzenesulfonyl chloride with an appropriate base to form the sulfonyl intermediate.
Aldol Condensation: The sulfonyl intermediate undergoes aldol condensation with 4-chlorobenzaldehyde in the presence of a base to form the desired ethylidene compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reactants, as well as employing catalysts to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into corresponding amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyamine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or halides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
(E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine
- (E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine
Uniqueness
(E)-2-(4-chlorobenzenesulfonyl)-1-(4-chlorophenyl)ethylideneamine is unique due to the presence of the methoxyamine group, which imparts distinct chemical and biological properties compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
(E)-1-(4-chlorophenyl)-2-(4-chlorophenyl)sulfonyl-N-methoxyethanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO3S/c1-21-18-15(11-2-4-12(16)5-3-11)10-22(19,20)14-8-6-13(17)7-9-14/h2-9H,10H2,1H3/b18-15- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNNPNDDQLZCKFO-SDXDJHTJSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=C(CS(=O)(=O)C1=CC=C(C=C1)Cl)C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C(/CS(=O)(=O)C1=CC=C(C=C1)Cl)\C2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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